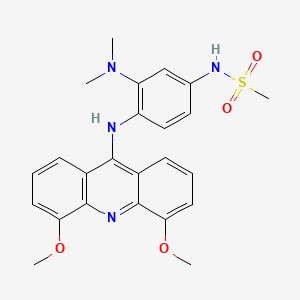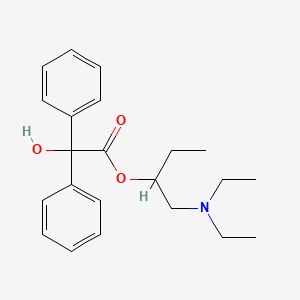![molecular formula C17H10OS B14162973 7h-Benzo[c]thioxanthen-7-one CAS No. 3604-44-2](/img/structure/B14162973.png)
7h-Benzo[c]thioxanthen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Benzo[c]thioxanthen-7-one is a chemical compound with the molecular formula C17H10OS and a molecular weight of 262.33 g/mol . It is known for its unique structure, which includes a fused benzothioxanthene ring system. This compound has a melting point of 196-197°C and a predicted boiling point of 462.1°C .
Vorbereitungsmethoden
The synthesis of 7H-Benzo[c]thioxanthen-7-one typically involves multi-step reactions. One common method includes the use of potassium carbonate, amyl alcohol, copper (II) acetate, and phosphorus (V) oxide in toluene . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
7H-Benzo[c]thioxanthen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in visible light-induced aerobic oxidative hydroxylation of boronic acids, where it acts as a metal-free catalyst . Common reagents used in these reactions include dimethyl carbonate as a green solvent . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7H-Benzo[c]thioxanthen-7-one has several scientific research applications. It is used as a catalyst in green chemistry reactions, such as the oxidative hydroxylation of boronic acids . This compound’s unique properties make it valuable in synthetic applications, particularly in the development of environmentally friendly chemical processes.
Wirkmechanismus
The mechanism of action of 7H-Benzo[c]thioxanthen-7-one involves its role as a catalyst in various chemical reactions. It facilitates the oxidative hydroxylation of boronic acids by acting as a metal-free catalyst under visible light . The molecular targets and pathways involved in these reactions include the activation of oxygen and the subsequent formation of hydroxylated products.
Vergleich Mit ähnlichen Verbindungen
7H-Benzo[c]thioxanthen-7-one can be compared to other benzothioxanthene derivatives. Similar compounds include 9-chloro-7-(3-dimethylaminopropyl)-7H-benzo[c]thioxanthen-7-ol and other benzothioxanthene analogues . These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its ability to act as a metal-free catalyst in green chemistry applications, which sets it apart from other related compounds.
Eigenschaften
CAS-Nummer |
3604-44-2 |
|---|---|
Molekularformel |
C17H10OS |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
benzo[c]thioxanthen-7-one |
InChI |
InChI=1S/C17H10OS/c18-16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H |
InChI-Schlüssel |
XKMLABXCQMJTGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


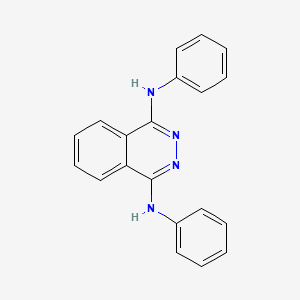
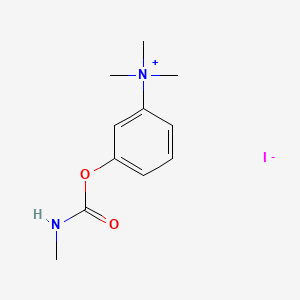
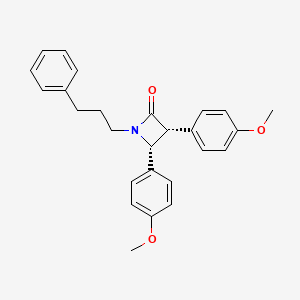
![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)

![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)
![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)
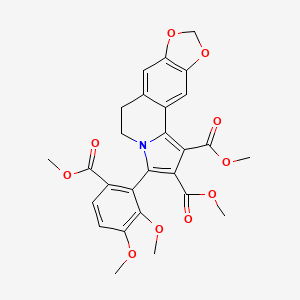
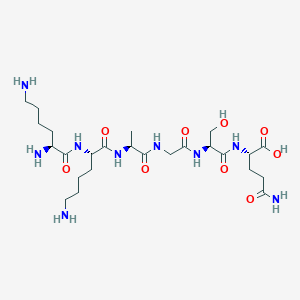
![2-Pyridinamine, 5-[5-[6-[(2S)-2-amino-2-phenylethoxy]-2-pyrazinyl]-1H-indol-3-yl]-6-fluoro-](/img/structure/B14162951.png)

